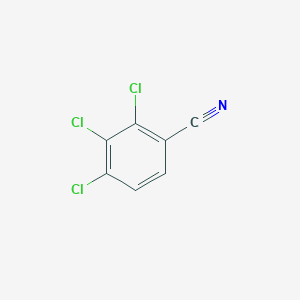

2,3,4-Trichlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECLFYHEMQTGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175347 | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112-31-4 | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4-Trichlorobenzonitrile: Properties, Structure, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 2,3,4-trichlorobenzonitrile, a halogenated aromatic nitrile. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the compound's chemical and physical properties, structural features, and spectroscopic characteristics. A primary focus is placed on a robust and replicable synthetic protocol via the Sandmeyer reaction, including a discussion of the underlying mechanism. Additionally, this guide addresses critical safety, handling, and potential applications, positioning this compound as a valuable intermediate in the synthesis of complex organic molecules.

Chemical Identity and Structure

This compound is a polysubstituted aromatic compound. The presence of three electron-withdrawing chlorine atoms and a nitrile group on the benzene ring dictates its chemical reactivity and physical properties.

Compound Identification

| Identifier | Value |

| CAS Number | 2112-31-4 |

| Molecular Formula | C₇H₂Cl₃N |

| Molecular Weight | 206.46 g/mol |

| IUPAC Name | This compound |

Chemical Structure

The molecular structure consists of a benzene ring substituted with chlorine atoms at positions 2, 3, and 4, and a nitrile (-C≡N) group at position 1.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are influenced by its high molecular weight and the polarity imparted by the nitrile and chloro groups. While experimental data for this specific isomer is not widely published, properties can be estimated based on related compounds and structural analysis.

| Property | Value / Observation | Source |

| Appearance | Expected to be a white to light yellow crystalline solid. | Inferred from related compounds[1][2] |

| Melting Point | Data not available. Requires experimental determination. | |

| Boiling Point | Data not available. Expected to be high due to molecular weight. | |

| Solubility | Predicted to be insoluble in water but soluble in common organic solvents like ethanol, acetone, and chlorinated hydrocarbons. | Inferred from related compounds[1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | [3][4] |

Spectroscopic Characterization (Anticipated)

For unequivocal identification, a combination of spectroscopic methods is essential. The following are the expected spectral characteristics for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[5] Additional strong bands are expected in the fingerprint region, typically between 1000-700 cm⁻¹ , corresponding to C-Cl stretching vibrations.[5] Aromatic C-H stretching will appear above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be simple, showing two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals will appear as two doublets due to ortho-coupling between the adjacent protons at positions 5 and 6.

-

¹³C NMR: The spectrum will show seven distinct signals: one for the nitrile carbon (δ ~115-120 ppm), four for the chlorine-substituted quaternary carbons, and two for the protonated aromatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will display a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern will be observed for the molecular ion and its fragments due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing strong evidence for the compound's composition.

Synthesis and Reactivity

The most reliable and widely applicable method for synthesizing polychlorinated benzonitriles from their corresponding anilines is the Sandmeyer reaction .[6][7][8] This two-step process involves the diazotization of an aromatic amine followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.

Synthetic Workflow: Sandmeyer Reaction

The conversion of 2,3,4-trichloroaniline to this compound proceeds via the formation of a diazonium salt intermediate, which is then converted to the final product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the conversion of 2,3,4-trichloroaniline to this compound.

Materials:

-

2,3,4-Trichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN, optional, for complex preparation)

-

Deionized Water

-

Ice

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Step-by-Step Methodology:

Part 1: Preparation of the Diazonium Salt

-

Dissolution of Amine: In a flask, suspend 1 equivalent of 2,3,4-trichloroaniline in approximately 3 equivalents of concentrated hydrochloric acid and water. Stir vigorously. The formation of the hydrochloride salt may result in a thick slurry.

-

Cooling: Cool the mixture to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt that will be formed.

-

Diazotization: Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline slurry with continuous, vigorous stirring. Ensure the temperature does not rise above 5°C.

-

Hold: After the addition is complete, stir the resulting solution (or slurry) for an additional 15-20 minutes in the ice bath to ensure complete diazotization. Keep this solution cold until ready for the next step.

Part 2: Cyanation (The Sandmeyer Reaction)

-

Preparation of Cyanide Solution: In a separate, larger reaction vessel, prepare a solution of 1.5 equivalents of copper(I) cyanide in aqueous sodium cyanide (if needed to aid dissolution) or as a slurry in water. Warm this solution gently if required, then cool.

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with stirring.[9]

-

Mechanism Insight: This step initiates a radical-nucleophilic aromatic substitution. The copper(I) species catalyzes the decomposition of the diazonium salt, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts to form the benzonitrile.[6]

-

-

Reaction and Workup:

-

Vigorous evolution of nitrogen gas should be observed. Allow the reaction to stir at room temperature and then gently warm (e.g., to 50-60°C) until the gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Applications in Synthesis

Chlorinated benzonitriles are versatile intermediates in the chemical industry. While direct applications of this compound are not broadly documented, its close structural analog, 2,3,4-trichloronitrobenzene, serves as a key starting material in the synthesis of high-value compounds. It is therefore highly probable that this compound can function as a precursor in similar synthetic pathways.

-

Pharmaceuticals: The related nitro compound is a precursor for third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin .

-

Agrochemicals: It is also used as a starting material for the synthesis of the herbicide Aclonifen .

The nitrile group can be readily converted to other functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), making it a strategic building block for complex molecular architectures.

Safety and Handling

Due to the presence of chloro and nitrile functionalities, this compound must be handled with appropriate care. Data from related isomers indicates potential for significant hazards.[10][11]

-

Hazard Classification (Anticipated):

-

Recommended Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Incompatible Materials:

-

Strong oxidizing agents.

-

Strong acids and strong bases (can cause hydrolysis of the nitrile group).[2]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

-

References

-

PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, I., & Ali, A. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Natural Recapitulation of Organic Chemistry. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Rosli, S. N. A., et al. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4-TRICHLORONITROBENZENE | 17700-09-3 [chemicalbook.com]

- 3. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 2,4,6-Trichlorobenzonitrile | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular weight of 2,3,4-Trichlorobenzonitrile

An In-Depth Technical Guide to 2,3,4-Trichlorobenzonitrile

Introduction

This compound is a halogenated aromatic nitrile, a class of organic compounds characterized by a benzene ring substituted with one or more halogen atoms and a nitrile (-C≡N) functional group. These structural features make it a valuable intermediate in organic synthesis. The presence of the nitrile group and the specific arrangement of the chlorine atoms on the aromatic ring provide reactive sites for a variety of chemical transformations. This guide offers a comprehensive technical overview of this compound, including its properties, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Section 1: Core Physicochemical Properties

This compound is identified by the CAS Number 2112-31-4.[1] Its fundamental properties are summarized in the table below. The molecule consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4, and a nitrile group at position 1. The electron-withdrawing nature of the nitrile group and the chlorine atoms influences the reactivity of the aromatic ring.

| Property | Value | Source |

| CAS Number | 2112-31-4 | [1] |

| Molecular Formula | C₇H₂Cl₃N | [1] |

| Molecular Weight | 206.46 g/mol | [1] |

| Appearance | Light Yellow Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Section 2: Synthesis and Manufacturing

The synthesis of this compound can be approached through various methods common for the preparation of aromatic nitriles. One notable method involves the Sandmeyer reaction, a well-established process for converting an aromatic amine to a nitrile via a diazonium salt intermediate.

A plausible synthetic pathway starts from 2,3,4-trichloroaniline. The aniline is first converted to its corresponding diazonium salt, which is then reacted with a cyanide salt, typically in the presence of a copper catalyst, to yield the desired nitrile.

Hypothetical Synthesis Protocol via Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of this compound from 2,3,4-trichloroaniline.

Step 1: Diazotization of 2,3,4-Trichloroaniline

-

Dissolve 2,3,4-trichloroaniline in an aqueous acidic solution (e.g., hydrochloric acid). The acid protonates the amino group, making it a better leaving group.

-

Cool the solution to 0-5°C in an ice bath. Low temperatures are crucial to prevent the premature decomposition of the diazonium salt.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The sodium nitrite reacts with the acidic solution to form nitrous acid in situ, which then reacts with the protonated aniline to form the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. The cyanide salt provides the nitrile group.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. The copper(I) catalyst facilitates the replacement of the diazonium group with the nitrile group.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The crude this compound can then be isolated by extraction and purified by recrystallization or column chromatography.

Caption: Synthesis workflow for this compound via a Sandmeyer reaction.

Section 3: Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its utility is primarily in the fields of pharmaceuticals, agrochemicals, and specialty dyes.

-

Pharmaceutical Synthesis: Halogenated benzonitriles are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

-

Agrochemicals: The synthesis of herbicides, fungicides, and insecticides often involves intermediates like this compound.[2][3]

-

Dyes and Pigments: This compound can also be a building block for specialty dyes and pigments.[2]

-

Fluorinated Aromatics: this compound is a suitable starting material for the synthesis of fluorinated benzonitriles through halogen exchange reactions.[4] These fluorinated derivatives are important intermediates in the production of crop protection agents, pharmaceuticals, and dyes.[4]

Section 4: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the search results, the potential hazards can be inferred from structurally related compounds such as other chlorinated benzonitriles and trichloronitrobenzene.

Potential Hazards: Based on data for similar compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin and eye irritation, as well as respiratory tract irritation.[5]

Handling and Personal Protective Equipment (PPE): Given the potential hazards, appropriate safety measures should be taken when handling this compound.

| Precaution | Recommendation |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear compatible chemical-resistant gloves and a lab coat. |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |

| Hygiene | Wash hands thoroughly after handling. |

Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1]

Section 5: Conclusion

This compound is a valuable chemical intermediate with significant potential in various sectors of the chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and reactivity make it a useful building block for creating more complex molecules. As with any chemical, proper handling and storage procedures are essential to ensure safety in a laboratory or industrial setting. Further research into the applications and reaction pathways of this compound is likely to uncover new and valuable synthetic routes.

References

-

Pharmaffiliates. CAS No : 2112-31-4 | Product Name : this compound. [Link]

-

PubChem. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697. [Link]

-

Capot Chemical Co., Ltd. MSDS of 2,3,4-Trifluorobenzonitrile. [Link]

-

PrepChem.com. Synthesis of 2,3,4-Trichloronitrobenzene. [Link]

- Google Patents.

-

Anshul Specialty Molecules. 2-Chlorobenzonitrile. [Link]

-

International Journal of ChemTech Research. EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. [Link]

-

PubChem. 2,4,6-Trichlorobenzonitrile | C7H2Cl3N | CID 522179. [Link]

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

-

Anshul Specialty Molecules. 4-Chlorobenzonitrile. [Link]

-

PubChem. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050. [Link]

Sources

An In-Depth Technical Guide to 2,3,4-Trichlorobenzonitrile: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2,3,4-trichlorobenzonitrile, a halogenated aromatic nitrile that serves as a crucial intermediate in the synthesis of a range of valuable compounds. From its molecular structure to its applications in the pharmaceutical and agrochemical industries, this document offers in-depth insights into the chemistry, synthesis, and significance of this compound. As a specialized chemical, understanding its properties and synthetic pathways is paramount for researchers and professionals engaged in organic synthesis and drug development.

Chemical Identity and Physical Properties

This compound, identified by the CAS Number 2112-31-4, is a chlorinated derivative of benzonitrile.[1] Its chemical structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4, and a nitrile functional group (-C≡N) at position 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2112-31-4 | [1] |

| Molecular Formula | C₇H₂Cl₃N | [1] |

| Molecular Weight | 206.46 g/mol | [1] |

| Appearance | Light Yellow Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

A Historical Perspective on its Synthesis

While a definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis is intrinsically linked to the development of aromatic chemistry and the versatile Sandmeyer reaction. The earliest comprehensive syntheses of polychlorinated benzonitriles can be traced back to the late 19th and early 20th centuries, with foundational work being published in esteemed journals like Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie.[2][3][4]

The most established and logical synthetic route to this compound proceeds through the diazotization of 2,3,4-trichloroaniline, followed by a cyanation reaction, a classic example of the Sandmeyer reaction. This method remains a cornerstone for the preparation of various aryl nitriles.

A plausible historical synthetic pathway, based on established chemical principles of the era, would involve:

-

Chlorination of Aniline: The multi-step chlorination of aniline to achieve the desired 2,3,4-trichloro substitution pattern.

-

Diazotization: The conversion of the resulting 2,3,4-trichloroaniline to its corresponding diazonium salt using sodium nitrite in the presence of a strong acid.

-

Sandmeyer Cyanation: The reaction of the diazonium salt with a cyanide source, typically cuprous cyanide, to introduce the nitrile group and form this compound.

Caption: Plausible historical synthesis route to this compound.

Modern Synthetic Methodologies

Modern synthetic approaches to this compound have focused on optimizing the classical Sandmeyer reaction for improved yield, purity, and industrial scalability. The core of the synthesis remains the conversion of 2,3,4-trichloroaniline.

Laboratory-Scale Synthesis: The Sandmeyer Reaction

The Sandmeyer reaction is a robust and widely used method for the synthesis of aryl nitriles from aryl amines.[5]

Experimental Protocol: Synthesis of this compound from 2,3,4-Trichloroaniline

-

Diazotization of 2,3,4-Trichloroaniline:

-

Dissolve 2,3,4-trichloroaniline in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt solution. The completion of the diazotization can be checked using starch-iodide paper.

-

-

Preparation of the Cyanide Reagent:

-

In a separate flask, prepare a solution of cuprous cyanide in aqueous sodium or potassium cyanide.

-

-

Sandmeyer Cyanation:

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Control the rate of addition to maintain the reaction temperature and manage the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is typically warmed to facilitate the completion of the reaction.

-

-

Work-up and Purification:

-

The reaction mixture is then subjected to steam distillation or solvent extraction to isolate the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a light yellow solid.[1]

-

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. These signals would likely appear as doublets due to ortho-coupling.

-

¹³C NMR: The carbon NMR spectrum would provide more detailed structural information, with distinct signals for each of the seven carbon atoms. The carbon atom of the nitrile group would appear in the characteristic region for nitriles (around 115-125 ppm), while the chlorinated and non-chlorinated aromatic carbons would have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum would also show absorptions in the aromatic region (around 1400-1600 cm⁻¹) due to C=C stretching vibrations of the benzene ring, and C-Cl stretching bands in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.46 g/mol . Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and fragment ions would be observed, with peaks at M, M+2, M+4, and M+6, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries.

Pharmaceutical Intermediates

This compound is a known intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). For example, it is a precursor in some synthetic routes to Anagrelide, a drug used to treat thrombocythemia (a condition characterized by an excess of platelets).[1] The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which are essential for building the final drug scaffold.

Agrochemical Synthesis

In the agrochemical sector, chlorinated benzonitriles are important intermediates for herbicides and pesticides. The specific substitution pattern of this compound can be exploited to synthesize active ingredients with desired biological activities and environmental profiles. The nitrile group can be a key anchor point for further chemical modifications to produce the final agrochemical product.

Safety and Handling

As a polychlorinated aromatic nitrile, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for detailed information on its toxicological properties and handling procedures.

Conclusion

This compound, a compound with a rich history rooted in classical aromatic chemistry, continues to be a relevant and important intermediate in modern organic synthesis. Its preparation via the Sandmeyer reaction is a testament to the enduring utility of this fundamental transformation. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the innovation of new and valuable chemical entities.

References

-

PubChem. 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 2,4,6-Trichlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Wikipedia. Justus Liebigs Annalen der Chemie. [Link]

-

Wikipedia. Justus Liebigs Annalen der Chemie (German). [Link]

-

HathiTrust Digital Library. Catalog Record: Justus Liebig's Annalen der Chemie. [Link]

-

PubChem. 2-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

NIST WebBook. 2,4,6-Trichlorobenzonitrile. [Link]

-

Baran Lab, Scripps Research. Liebigs Annalen. [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis. [Link]

-

Wikisource. Annalen der Chemie. [Link]

-

NIST WebBook. 2,4,6-Trichlorobenzonitrile. [Link]

-

Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

-

NIST WebBook. Benzonitrile, 4-chloro-. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Anshul Specialty Molecules. 4-Chlorobenzonitrile. [Link]

-

NIST WebBook. 2,4-Dichlorobenzonitrile. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Scilit. Nitriles in organic synthesis: The reaction of trichloroacetonitrile with active methylene reagents. [Link]

-

Chemical Abstracts Service. Naming and Indexing of Chemical Substances for Chemical AbstractsTM. [Link]

-

MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

-

NIST WebBook. 3,4-Dichlorobenzonitrile. [Link]

- Google Patents. Production of trichlorobenzoic acids.

Sources

Spectroscopic Characterization of 2,3,4-Trichlorobenzonitrile: A Technical Guide for Researchers

Molecular Structure and Context

2,3,4-Trichlorobenzonitrile belongs to the family of halogenated aromatic nitriles. Its structure, featuring a benzene ring substituted with three chlorine atoms and a nitrile group in adjacent positions, dictates a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory compliance.

The synthesis of this compound can be achieved through various methods, including the Sandmeyer reaction involving the diazotization of 2,3,4-trichloroaniline followed by cyanation. Awareness of the synthetic route is vital for anticipating potential impurities that might appear in analytical spectra.

Caption: Molecular Structure of this compound

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene ring.

Experimental Protocol (General):

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.7 - 7.9 | Doublet | ~ 8 - 9 | H-6 | Deshielded by the adjacent nitrile group and influenced by the ortho-chlorine. |

| ~ 7.4 - 7.6 | Doublet | ~ 8 - 9 | H-5 | Influenced by the adjacent chlorine atoms. |

The predicted chemical shifts are based on the analysis of similar chlorinated and nitrated benzene derivatives. The ortho- and para- positions relative to the electron-withdrawing nitrile group are expected to be downfield, while the chlorine atoms also exert a deshielding effect.

Caption: ¹H NMR Experimental Workflow

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to symmetry, seven distinct carbon signals are expected: six for the aromatic ring and one for the nitrile carbon.

Experimental Protocol (General):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 115 - 120 | C≡N | Typical range for nitrile carbons. |

| ~ 110 - 115 | C1 | Carbon attached to the nitrile group. |

| ~ 135 - 140 | C2 | Carbon bearing a chlorine atom. |

| ~ 133 - 138 | C3 | Carbon bearing a chlorine atom. |

| ~ 130 - 135 | C4 | Carbon bearing a chlorine atom. |

| ~ 128 - 132 | C5 | Aromatic CH carbon. |

| ~ 130 - 134 | C6 | Aromatic CH carbon. |

The chemical shifts of the chlorinated carbons are predicted to be in the 130-140 ppm range. The carbon attached to the nitrile group (C1) will be significantly influenced by the nitrile's electronic effects. The nitrile carbon itself is expected in its characteristic region.[1]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic nitrile functional group.

Experimental Protocol (General):

-

For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 2220 - 2240 | C≡N stretch | Aromatic nitriles typically show a strong, sharp absorption in this region.[2] |

| ~ 3050 - 3100 | Aromatic C-H stretch | Characteristic for C-H bonds on a benzene ring. |

| ~ 1550 - 1600 | C=C stretch (aromatic) | Multiple bands are expected for the aromatic ring. |

| ~ 1000 - 1200 | C-Cl stretch | Strong absorptions are expected in the fingerprint region. |

| ~ 800 - 900 | C-H out-of-plane bend | The substitution pattern will influence the exact position. |

The most prominent and diagnostic peak will be the nitrile stretch.[2] Its position can be slightly influenced by conjugation with the aromatic ring.

Caption: Principle of IR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Experimental Protocol (General):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Use electron ionization (EI) at 70 eV.

-

Record the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| ~ 205, 207, 209 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

| ~ 170, 172, 174 | [M - Cl]⁺ | Loss of a chlorine atom. |

| ~ 135, 137 | [M - 2Cl]⁺ | Loss of two chlorine atoms. |

| ~ 100 | [M - 3Cl]⁺ | Loss of three chlorine atoms. |

| ~ 102 | [C₆H₂N]⁺ | Fragmentation of the chlorinated ring. |

The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these isotopic peaks are highly predictable and serve as a key confirmation of the number of chlorine atoms. The fragmentation pattern will be dominated by the loss of chlorine atoms and the nitrile group. The predicted molecular weight for C₇H₂Cl₃N is approximately 204.46 g/mol . The mass spectrum of the isomeric 2,4,6-trichlorobenzonitrile shows a clear molecular ion cluster around m/z 205, 207, and 209, supporting this prediction.[3]

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, based on established spectroscopic principles and data from analogous compounds, offers a strong foundation for researchers to identify and characterize this molecule. When experimental data becomes available, it can be compared against these predictions for validation. It is always recommended to use a combination of these spectroscopic techniques for unambiguous structure elucidation.

References

-

Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trichlorobenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrachloronitrobenzene. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4-Trifluorobenzonitrile. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trichlorobenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4-Trifluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Dichlorobenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trifluorobenzonitrile. Retrieved from [Link]

-

OSTI.GOV. (n.d.). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. Retrieved from [Link]

Sources

Solubility and stability of 2,3,4-Trichlorobenzonitrile

An In-depth Technical Guide on the Solubility and Stability of 2,3,4-Trichlorobenzonitrile

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of chlorine atoms on the benzonitrile framework imparts unique physicochemical properties that are critical to its reactivity and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is paramount for optimizing reaction conditions, ensuring product purity, developing formulations, and assessing its environmental fate.

This technical guide provides a detailed examination of the solubility and stability of this compound. In the absence of extensive publicly available quantitative data for this specific isomer, this document emphasizes the foundational principles governing its behavior, drawing comparisons with related compounds, and provides robust, step-by-step experimental protocols based on internationally recognized guidelines to enable researchers to generate high-quality, reliable data.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| CAS Number | 2112-31-4 | [1] |

| Molecular Formula | C₇H₂Cl₃N | [1] |

| Molecular Weight | 206.46 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Vapor Pressure | Not available |

Molecular Structure:

Caption: Molecular structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The presence of a polar nitrile group and a largely nonpolar trichlorinated benzene ring in this compound suggests a nuanced solubility profile.

Aqueous Solubility

Based on the hydrophobic nature of the chlorinated benzene ring, the aqueous solubility of this compound is expected to be low. While no specific quantitative data is available, related compounds such as 2,3,4-trichloronitrobenzene are reported to be insoluble in water[2].

Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in dichloromethane (DCM) and ethyl acetate. This is consistent with the general principle of "like dissolves like," where the moderately polar to nonpolar character of the molecule favors solubility in organic solvents.

Table of Expected Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO)[3][4][5][6], Acetonitrile | High | The polar nitrile group can interact favorably with these solvents. |

| Chlorinated | Dichloromethane (DCM) | High | Similar polarity and potential for van der Waals interactions. |

| Esters | Ethyl Acetate | High | Moderate polarity allows for effective solvation. |

| Alcohols | Methanol, Ethanol | Moderate to High | The nitrile group can act as a hydrogen bond acceptor. |

| Aromatic | Toluene | Moderate | The aromatic ring of the solute can interact with the aromatic solvent. |

| Nonpolar | Hexane, Heptane | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Very Low | The large, hydrophobic chlorinated ring dominates, leading to poor solvation by water. |

Experimental Protocol for Aqueous Solubility Determination (OECD 105)

To obtain definitive aqueous solubility data, the OECD Guideline 105 "Water Solubility" test is the internationally accepted standard[7][8][9]. The flask method, suitable for substances with solubility above 10⁻² g/L, is most likely appropriate for a preliminary assessment.

Objective: To determine the saturation mass concentration of this compound in water at a given temperature.

Materials:

-

This compound (analytical standard grade)

-

Deionized or distilled water

-

Constant temperature bath or shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: To estimate the solubility, add a small, known amount of the test substance to a known volume of water in a vessel. Stir the mixture at the test temperature (e.g., 20°C) for 24 hours. Visually inspect for undissolved particles. If dissolved, incrementally add more substance until a saturated solution is obtained. This helps determine the appropriate amount for the definitive test.

-

Definitive Test:

-

Add an excess amount of this compound (as determined from the preliminary test) to several replicate flasks containing a known volume of water.

-

Equilibrate the flasks in a constant temperature bath (e.g., 20 ± 0.5°C) and stir for a sufficient time to reach equilibrium (e.g., 24-48 hours, determined by taking periodic measurements until the concentration in solution is constant).

-

After equilibration, cease stirring and allow the solution to settle.

-

Centrifuge an aliquot of the supernatant at a sufficient speed to remove all suspended particles.

-

Carefully remove a sample from the clear supernatant for analysis.

-

Analyze the concentration of this compound in the sample using a validated analytical method.

-

Data Analysis: The average concentration from the replicate samples represents the aqueous solubility at the test temperature.

Caption: Workflow for Aqueous Solubility Determination via OECD 105.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic applications, as well as for understanding its persistence in the environment. The primary degradation pathways for benzonitriles include hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Stability

The nitrile group of benzonitriles can undergo hydrolysis to form the corresponding amide and subsequently the carboxylic acid. This process is typically catalyzed by acid or base and is temperature-dependent.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.

The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene ring. The three electron-withdrawing chlorine atoms on the ring are expected to increase the electrophilicity of the nitrile carbon, potentially accelerating hydrolysis.

Experimental Protocol for Hydrolytic Stability Assessment (OECD 111)

The OECD Guideline 111 "Hydrolysis as a Function of pH" provides a tiered approach to assess the rate of abiotic hydrolysis[10][11][12].

Objective: To determine the rate of hydrolysis of this compound at environmentally relevant pH values (4, 7, and 9).

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature incubator

-

Validated analytical method for quantification

Procedure:

-

Preliminary Test:

-

Prepare solutions of the test substance in sterile buffers of pH 4, 7, and 9. The concentration should not exceed 0.01 M or half the saturation concentration.

-

Incubate the solutions in the dark at 50°C for 5 days.

-

Analyze the concentration of the test substance at the end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

-

Main Test (if significant degradation occurs):

-

For the pH values where degradation was observed, set up a kinetic study.

-

Incubate replicate solutions at a constant temperature (e.g., 25°C) in the dark.

-

At appropriate time intervals, withdraw samples and analyze for the concentration of this compound.

-

The study should continue until 90% degradation is observed or for a maximum of 30 days.

-

Data Analysis: The degradation data is used to determine the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH.

Caption: Workflow for Hydrolytic Stability Assessment via OECD 111.

Photodegradation

Chlorinated aromatic compounds can undergo photodegradation when exposed to ultraviolet (UV) radiation, such as from sunlight. The primary mechanism often involves the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species that can subsequently react with other molecules. The nitrile group may also be involved in photochemical reactions. The rate and extent of photodegradation will depend on the wavelength and intensity of the light, as well as the presence of other substances in the environment that can act as photosensitizers or quenchers.

Thermal Stability

The thermal stability of this compound can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

TGA measures the mass loss of a sample as a function of temperature, indicating the onset of decomposition.

-

DSC measures the heat flow into or out of a sample during heating, revealing melting points and other phase transitions, as well as exothermic decomposition events.

For many benzonitriles, thermal decomposition in an inert atmosphere can lead to the formation of more complex nitrogen-containing aromatic structures. In the presence of oxygen, oxidation products would also be formed.

Analytical Methodology for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Recommended HPLC Method

Based on methods for similar chlorinated aromatic compounds, a reverse-phase HPLC method is recommended.

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B to ensure elution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV scan of an authentic standard (likely in the range of 220-260 nm) |

| Injection Volume | 10 µL |

Method Validation: The chosen analytical method must be validated according to ICH guidelines to ensure its suitability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and regulatory guidelines. While specific quantitative data for this compound is limited, this guide equips researchers and drug development professionals with the necessary knowledge and detailed experimental protocols to generate this critical information. By following the outlined methodologies for solubility determination (OECD 105), hydrolytic stability assessment (OECD 111), and employing a robust analytical technique such as HPLC, a complete and reliable profile of this compound can be established, facilitating its effective and safe use in research and development.

References

-

Analytice. (2021, February 19). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from Analytice website.[11]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.[7]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD website.[8]

-

ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved from ibacon GmbH website.[10]

-

VAM. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation. Retrieved from VAM website.

-

Environment Canada. (2009). New Substances Notification (NSN) Technical Guidance: Water Extractability Test for Polymers. Retrieved from publications.gc.ca.

-

Eurolab. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from Eurolab website.[9]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.[12]

-

PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. Retrieved from PubChem website.[2]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website.[13]

-

Bide Pharmatech. (n.d.). 四氯邻苯二甲腈. Retrieved from Bide Pharmatech website.[14]

-

OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. Retrieved from OECD website.[15]

-

BLD Pharm. (n.d.). 2112-31-4|this compound. Retrieved from BLD Pharm website.[1]

-

Ellington, J. J., Stancil, F. E., Jr., & Payne, W. D. (1986). Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals. U.S. Environmental Protection Agency.[16]

-

ChemShuttle. (n.d.). This compound;CAS No.:2112-31-4. Retrieved from ChemShuttle website.

-

Benchchem. (n.d.). 2,3,5-Trichlorobenzonitrile | 6575-02-6. Retrieved from Benchchem website.[17]

-

Chemsrc. (n.d.). 2-isatin-3-benzoylhydrazone | CAS#:55711-62-1. Retrieved from Chemsrc website.[18]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from PubChem website.[19]

-

Wenk, J., Eustis, S. N., & von Gunten, U. (2019). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Photochemical & Photobiological Sciences, 18(1), 117-128.[20]

-

Ellington, J. J. (1990). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships: Project Summary. U.S. Environmental Protection Agency.[21]

-

Ellington, J. J. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency.[22]

-

Fisher Scientific. (n.d.). Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. Retrieved from Fisher Scientific website.[23]

-

SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. Retrieved from SIELC Technologies website.[24]

-

chemeurope.com. (n.d.). Solubility table. Retrieved from chemeurope.com website.[25]

-

Wikipedia. (n.d.). Solubility table. Retrieved from Wikipedia website.[26]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from SIELC Technologies website.[27]

-

ChemicalBook. (n.d.). 2,3,4-TRICHLORONITROBENZENE | 17700-09-3. Retrieved from ChemicalBook website.[28]

-

PubMed. (2024). Laser flash photolysis and quantum chemical studies of UV degradation of pharmaceutical drug chloramphenicol. Chemosphere, 351, 141211.[29]

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from Sigma-Aldrich website.

-

U.S. Environmental Protection Agency. (2007). Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[30]

-

TA Instruments. (n.d.). Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. Retrieved from TA Instruments website.[31]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs).[32]

-

ResearchGate. (n.d.). (a) DSC and (b) TGA plots of PCL. [Image]. Retrieved from ResearchGate.[33]

-

PubMed. (2001). The reaction rate constant of chlorine nitrate hydrolysis. Chemistry, 7(8), 1662-1669.[34]

-

Vione, D., et al. (2014). Photochemical Fate of Carbamazepine in Surface Freshwaters: Laboratory Measures and Modeling. Environmental Science & Technology, 48(6), 3329-3337.[35]

-

ResearchGate. (2014). (PDF) Thermal and spectroscopic (TG/DSC–FTIR) characterization of mixed plastics for materials and energy recovery under pyrolytic conditions.[36]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from Ziath website.[37]

-

Sigma-Aldrich. (n.d.). Solubility Table for Water at Temperature. Retrieved from Sigma-Aldrich website.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from TA Instruments website.[38]

-

ResearchGate. (n.d.). (a) DSC and (b) TGA of polyacrylonitrile. [Image]. Retrieved from ResearchGate.[39]

-

gChem Global. (n.d.). DMSO. Retrieved from gChem Global website.[3]

-

PubMed. (1998). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 63(20), 6826-6834.[40]

-

Gauglitz, G., & Hubig, S. (1985). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 41(2), 121-124.[41]

-

Irie, M., Miyatake, O., Uchida, K., & Eriguchi, T. (2000). Photoirradiation wavelength dependence of cycloreversion quantum yields of diarylethenes. Chemical Communications, (12), 1073-1074.[42]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from PubChem website.[4]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia website.[5]

-

Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from Gaylord Chemical Company website.[6]

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook website.[43]

Sources

- 1. 2112-31-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 11. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. CAS:1953-99-7, 四氯邻苯二甲腈-毕得医药 [bidepharm.com]

- 15. oecd.org [oecd.org]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. benchchem.com [benchchem.com]

- 18. 2-isatin-3-benzoylhydrazone | CAS#:55711-62-1 | Chemsrc [chemsrc.com]

- 19. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. HPLC Separation of Dequalinium and Benzonitrile on Different Columns | SIELC Technologies [sielc.com]

- 25. Solubility_table [chemeurope.com]

- 26. Solubility table - Wikipedia [en.wikipedia.org]

- 27. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 28. 2,3,4-TRICHLORONITROBENZENE | 17700-09-3 [chemicalbook.com]

- 29. Laser flash photolysis and quantum chemical studies of UV degradation of pharmaceutical drug chloramphenicol: Short-lived intermediates, quantum yields and mechanism of photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. greenrivertech.com.tw [greenrivertech.com.tw]

- 31. tainstruments.com [tainstruments.com]

- 32. atsdr.cdc.gov [atsdr.cdc.gov]

- 33. researchgate.net [researchgate.net]

- 34. The reaction rate constant of chlorine nitrate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. iris.unito.it [iris.unito.it]

- 36. researchgate.net [researchgate.net]

- 37. ziath.com [ziath.com]

- 38. tainstruments.com [tainstruments.com]

- 39. researchgate.net [researchgate.net]

- 40. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 42. Photoirradiation wavelength dependence of cycloreversion quantum yields of diarylethenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 43. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Potential Reaction Mechanisms of 2,3,4-Trichlorobenzonitrile

Abstract

2,3,4-Trichlorobenzonitrile is a polychlorinated aromatic nitrile, a class of compounds recognized for its utility as synthetic intermediates and for its environmental and toxicological significance. The electronic landscape of this molecule—characterized by an electron-deficient aromatic ring due to the inductive and resonance effects of a nitrile group and three chlorine atoms—dictates a rich and varied reactivity. This guide provides a comprehensive exploration of the principal reaction mechanisms involving this compound. We will delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr), hydrolysis and reduction of the nitrile moiety, and the environmental and metabolic transformations that determine its toxicological profile. Each section is grounded in established chemical principles and supported by detailed experimental protocols, providing researchers with both theoretical insights and practical guidance.

Introduction: The Molecular Profile of this compound

This compound belongs to a family of polychlorinated benzonitriles, which are pivotal precursors in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1] Its structure, featuring a benzonitrile core substituted with chlorine atoms at the 2, 3, and 4 positions, creates a unique electronic environment. The strongly electron-withdrawing nitrile group (-CN), combined with the inductive effect of the chlorine atoms, renders the aromatic ring highly electrophilic and susceptible to nucleophilic attack.[2] This inherent reactivity is the focal point of its synthetic utility and, conversely, its interaction with biological systems. Understanding these reaction mechanisms is paramount for its strategic application in synthesis and for assessing its environmental fate and safety.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This mechanism is characteristic of aryl halides bearing strong electron-withdrawing groups.[3] The reaction proceeds via a two-step addition-elimination mechanism, fundamentally differing from SN1 and SN2 reactions.[2]

The SNAr Mechanism: Formation of the Meisenheimer Complex

The SNAr mechanism is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a chloride ion). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The negative charge of this complex is delocalized across the aromatic system and, crucially, is stabilized by the electron-withdrawing nitrile group. The aromaticity of the ring is temporarily lost in this intermediate state. In the second, faster step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored.[2]

The regioselectivity of the nucleophilic attack is governed by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. For this compound, the nitrile group at C1 exerts its strongest stabilizing effect on negative charges at the ortho (C2) and para (C4) positions. Therefore, substitution is most likely to occur at the C2 or C4 positions. Steric hindrance from the adjacent chlorine at C3 may slightly disfavor attack at C2, making the chlorine at the C4 position the most probable site of substitution.

Figure 1: Generalized SNAr mechanism for this compound.

Causality in Experimental Design

Several factors are critical in designing a successful SNAr reaction:[5]

-

Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, amides) are required to attack the electron-deficient ring. Weaker nucleophiles may require harsher conditions.[6]

-

Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred.[5] These solvents effectively solvate the cation of the nucleophilic reagent but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.

-

Temperature: While the ring is activated, elevated temperatures are often necessary to overcome the activation energy of the initial nucleophilic attack.

-

Leaving Group: The nature of the leaving group is important. Halides are excellent leaving groups, with their ability generally following the order F > Cl > Br > I for SNAr, which is opposite to the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial attack, not the departure of the leaving group.[3]

Experimental Protocol: Methoxylation of this compound

This protocol describes the substitution of a chlorine atom with a methoxy group, a common SNAr transformation. The reaction with 1,2,3-trichlorobenzene serves as a close model.[7]

Objective: To synthesize 2,3-dichloro-4-methoxybenzonitrile via nucleophilic aromatic substitution.

| Parameter | Value/Condition | Rationale |

| Reactants | This compound, Sodium Methoxide | Sodium methoxide provides a strong methoxide (CH₃O⁻) nucleophile. |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent enhances nucleophilicity.[5] |

| Temperature | 100-150 °C | Provides sufficient energy to overcome the activation barrier.[7] |

| Reaction Time | 1-4 hours | Monitored by TLC or GC-MS for consumption of starting material. |

| Work-up | Aqueous quench, extraction with organic solvent | To neutralize the reaction and isolate the product. |

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 5-10 mL per gram of substrate).

-

Reagent Addition: Add sodium methoxide (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to 125 °C and maintain for 2 hours, or until TLC/GC analysis indicates completion.[7]

-

Quenching: Cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

-

Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the desired 2,3-dichloro-4-methoxybenzonitrile.

Reactions of the Nitrile Functional Group

The cyano group (-C≡N) of this compound is a versatile functional handle that can undergo hydrolysis to form amides and carboxylic acids, or reduction to form primary amines.

Hydrolysis to Amides and Carboxylic Acids

Nitrile hydrolysis can be catalyzed by either acid or base and typically proceeds in two stages: first to an amide, and then, under more forcing conditions, to a carboxylic acid.[8]

Mechanism:

-

Acid-Catalyzed: The nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization leads to the amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.

-

Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Saponification of the amide under basic conditions gives the carboxylate salt.[9]

Figure 2: Hydrolysis pathway of the nitrile group.

Experimental Protocol: Synthesis of 2,3,4-Trichlorobenzamide

Objective: To selectively hydrolyze this compound to the corresponding primary amide.

-

Setup: To a round-bottom flask, add this compound (1.0 eq).

-

Reagent: Add a suitable hydrolysis medium. For a greener approach, a water extract of pomelo peel ash (WEPPA), which acts as a bio-based solvent and in-situ base, can be used.[8] Alternatively, a mixture of a polar solvent like ethanol and aqueous sodium hydroxide can be employed.

-

Reaction: Heat the mixture in a sealed vessel or under reflux at 150 °C for 0.5-5 hours.[8] The reaction progress should be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The amide product, being less soluble, will often precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain pure 2,3,4-Trichlorobenzamide.

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. The choice of reagent is critical to avoid the undesired reduction of the aryl chlorides (dechlorination).

-

Catalytic Hydrogenation: Raney Nickel or Palladium on carbon (Pd/C) with H₂ gas are effective. However, aggressive conditions can lead to dechlorination.

-

Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to amines. Borane complexes (e.g., BH₃·THF) are also effective and may offer better selectivity in some cases.[10]

Experimental Protocol: Reduction using LiAlH₄

Objective: To synthesize (2,3,4-trichlorophenyl)methanamine.

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quenching (Fieser workup): Cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is crucial for safety and to produce a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter the granular salts and wash them thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or conversion to a hydrochloride salt.

Environmental Degradation and Toxicological Mechanisms

Polychlorinated aromatic compounds are often persistent organic pollutants (POPs). Their fate in the environment and in biological systems is governed by a set of specific reaction mechanisms.

Environmental Fate: Reductive Dechlorination

In anaerobic environments, such as sediments and certain contaminated soils, the primary degradation pathway for polychlorinated aromatics is microbially-mediated reductive dechlorination.[11][12] In this process, the chlorinated compound acts as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. This process typically occurs sequentially, leading to less chlorinated, and often less toxic, congeners.[13] For this compound, this would likely proceed via dichlorobenzonitrile and monochlorobenzonitrile intermediates.

Toxicological Mechanisms: Metabolic Activation

The toxicity of many chlorinated aromatic compounds is linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[14][15]

Phase I Metabolism: The initial step is often an oxidation reaction catalyzed by CYPs to introduce a hydroxyl group onto the aromatic ring, forming a chlorohydroxybenzonitrile. This process may proceed through a highly reactive arene oxide intermediate, which is a potent electrophile capable of binding covalently to nucleophilic sites on macromolecules like DNA and proteins, leading to genotoxicity and cellular damage.

Phase II Metabolism: The hydroxylated metabolites can be further conjugated with polar molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[3]

Redox Cycling: In some cases, hydroxylated metabolites can be oxidized to form quinones. These quinone metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide anions. This leads to oxidative stress, which can damage cellular components and trigger apoptotic pathways.[1]

Figure 3: Potential metabolic activation and toxicity pathways.

Conclusion